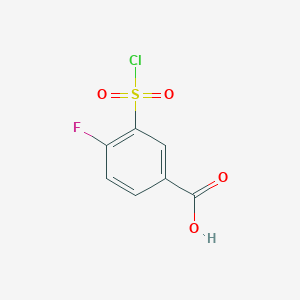

3-(Chlorosulfonyl)-4-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGZJLJZSAGDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398027 | |

| Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-40-5 | |

| Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: Physicochemical Properties and Analytical Methodologies

Introduction

3-(Chlorosulfonyl)-4-fluorobenzoic acid, a halogenated aromatic sulfonyl chloride, is a key intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid group, makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of a fluorine atom further modulates its reactivity and physicochemical properties, offering unique advantages in synthetic chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in research and development. The methodologies described herein are based on established analytical principles, ensuring a framework for robust and reproducible results.

Chemical Identity and Structure

A fundamental understanding of a compound begins with its unambiguous identification and a clear representation of its chemical structure.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 2267-40-5 | [1][2] |

| Molecular Formula | C₇H₄ClFO₄S | [1][2] |

| Molecular Weight | 238.62 g/mol | [1][2] |

| Canonical SMILES | O=C(O)c1ccc(F)c(c1)S(Cl)(=O)=O | |

| InChI | 1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |

| InChIKey | LZGZJLJZSAGDKR-UHFFFAOYSA-N |

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties.

| Property | Value | Remarks | Source |

| Appearance | White to off-white powder/solid | [1][3] | |

| Melting Point | 147-148 °C | Experimental | [2][3] |

| Boiling Point | 388.6 ± 27.0 °C | Predicted | [2][3] |

| Density | 1.670 ± 0.06 g/cm³ | Predicted | [2][3] |

| pKa | 2.94 ± 0.10 | Predicted | [1][3] |

| Solubility | 微溶 (Slightly soluble) (1.2 g/L) (25 °C) | Predicted | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1][3][4] |

Causality Behind Experimental Choices

-

Melting Point: The sharp melting point range of 147-148 °C suggests a relatively high purity of the commercially available compound. This is a critical parameter for identity confirmation and quality control.

-

pKa: The predicted low pKa value is attributed to the electron-withdrawing effects of the sulfonyl chloride and fluorine groups on the benzoic acid moiety, increasing its acidity. This property is crucial for understanding its reactivity in acid-base reactions and for developing purification strategies.

-

Solubility: The predicted slight solubility in water is expected for a moderately polar organic molecule. A comprehensive solubility profile in various organic solvents is essential for its use in synthesis, purification, and formulation.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

S=O stretch (sulfonyl chloride): Two strong bands, asymmetric and symmetric stretching, typically found around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[5]

-

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 238 and 240 (due to ³⁵Cl and ³⁷Cl isotopes) would be expected. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) followed by the loss of sulfur dioxide (SO₂).[6] The benzoic acid moiety would also undergo characteristic fragmentation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physicochemical and analytical parameters. These protocols are designed to be self-validating through the use of standardized procedures and calibrated instrumentation.

Synthesis of this compound

The synthesis of this compound typically involves the chlorosulfonation of 4-fluorobenzoic acid.[3]

Diagram 2: Synthetic Pathway

A simplified schematic of the synthesis route.

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: To the flask, add 4-fluorobenzoic acid. Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, or an ethyl acetate/hexane mixture).

-

Drying: Dry the purified product under vacuum to a constant weight.

Determination of Melting Point

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Diagram 3: HPLC Workflow

A flowchart for determining purity via HPLC.

Safety and Handling

This compound is a corrosive substance and requires careful handling.

-

Hazard Statements: Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not breathe dust or fumes.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, key physical characteristics, and expected spectroscopic behavior. The detailed experimental protocols offer a robust framework for its synthesis, purification, and analysis, ensuring the high standards of scientific integrity required in research and development. A thorough understanding of these properties is paramount for the successful and safe application of this versatile compound in the synthesis of novel molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5 | Chemsrc [chemsrc.com]

- 3. 3-CHLOROSULFONYL-4-FLUORO-BENZOIC ACID CAS#: 2267-40-5 [m.chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: A Cornerstone Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic use of highly functionalized, versatile building blocks is paramount. These scaffolds enable the efficient construction of complex molecular architectures required for potent and selective therapeutic agents. 3-(Chlorosulfonyl)-4-fluorobenzoic acid (CAS No. 2267-40-5) stands out as a trifunctional reagent of significant interest. Its structure, featuring a reactive sulfonyl chloride, a carboxylic acid, and a fluorine atom on a benzene ring, offers a unique combination of handles for synthetic elaboration. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and its strategic application in the synthesis of bioactive molecules for researchers, medicinal chemists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] The molecule's utility stems from the distinct reactivity of its three primary functional groups, all attached to a central phenyl ring.

Molecular Identifiers and Core Data

A summary of the key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 2267-40-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClFO₄S | [2] |

| Molecular Weight | 238.62 g/mol | |

| Physical Form | White to off-white solid/powder | [1] |

| Melting Point | 147-148 °C | [1] |

| Predicted Boiling Point | 388.6 ± 27.0 °C | [1] |

| Predicted pKa | 2.94 ± 0.10 | [1] |

| InChI Key | LZGZJLJZSAGDKR-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F |

Structural Representation

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

Part 2: Spectroscopic and Analytical Profile (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The aromatic region would display a complex splitting pattern for the three protons on the benzene ring.

-

The proton at C2 (ortho to the -COOH group) would likely appear as a doublet of doublets, shifted downfield due to the deshielding effects of the adjacent carboxylic acid and the meta-positioned sulfonyl chloride.

-

The proton at C6 (ortho to the -COOH and meta to the -F) would also be a complex multiplet.

-

The proton at C5 (ortho to the -F and meta to the -COOH) would show coupling to the adjacent fluorine atom, resulting in a doublet of doublets.

-

The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm), which would be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): Six distinct signals would be expected in the aromatic region (120-170 ppm), plus a signal for the carboxyl carbon (>165 ppm). The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group.

-

S=O Stretch: Two strong absorptions characteristic of a sulfonyl chloride, typically found at ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric).

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

-

Part 3: Chemical Synthesis

The most direct and industrially relevant synthesis of this compound is via the electrophilic aromatic substitution (chlorosulfonation) of 4-fluorobenzoic acid.

Synthesis Workflow

Step-by-Step Laboratory Protocol

This protocol is adapted from a patented procedure for a similar transformation and serves as an authoritative guide for laboratory synthesis.[1]

-

Reaction Setup: In a suitable glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully charge chlorosulfonic acid (approx. 8-9 molar equivalents).

-

Reagent Addition: While stirring, slowly and portion-wise add 4-fluorobenzoic acid (1.0 eq.) and sodium chloride (approx. 3.0 eq.) to the chlorosulfonic acid. Causality Note: The controlled addition is crucial to manage the initial exothermic reaction. Sodium chloride is used to facilitate the formation of the sulfonyl chloride.

-

Heating: Once the addition is complete, heat the reaction mixture to 160°C and maintain this temperature with vigorous stirring for approximately 5 hours. The progress can be monitored by TLC or HPLC.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a large volume of ice water. Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring. Trustworthiness Note: This quenching step must be performed in a well-ventilated fume hood behind a safety shield, as the reaction of residual chlorosulfonic acid with water is highly exothermic and releases HCl gas.

-

Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids.

-

Purification: For higher purity, the crude solid can be redissolved in a suitable organic solvent like ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and recrystallized, often by adding an anti-solvent like hexane.[1]

Part 4: Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for selective and sequential transformations.

The Sulfonyl Chloride Moiety: The Primary Reactive Center

The sulfonyl chloride (-SO₂Cl) is the most electrophilic and reactive site on the molecule. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages. This reaction is the cornerstone of its use in medicinal chemistry.

-

Mechanism: The reaction proceeds via a nucleophilic attack from the amine's lone pair on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group. A base (e.g., pyridine or triethylamine) is typically added to neutralize the HCl byproduct.

Regioselectivity and Electronic Effects

The substitution pattern on the aromatic ring is critical. The three functional groups exert strong, and sometimes competing, electronic effects that dictate the molecule's reactivity and potential for further modification.

-

-COOH (Carboxylic Acid): An electron-withdrawing group and a meta-director for electrophilic aromatic substitution.

-

-F (Fluoro): Strongly electron-withdrawing via induction but a weak resonance donor. It is an ortho, para-director.

-

-SO₂Cl (Sulfonyl Chloride): A very strong electron-withdrawing group and a meta-director.

The combined effect of these groups strongly deactivates the ring towards further electrophilic substitution. However, the primary value of this molecule is not in further ring substitution, but in using the existing functional groups as handles. The fluorine atom, in particular, can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final drug molecule, a common strategy in modern medicinal chemistry.

Application in Drug Synthesis: An Illustrative Example

While no major marketed drug directly lists this compound (CAS 2267-40-5) as a starting material in publicly accessible literature, its utility is best demonstrated by analogy to the synthesis of real-world therapeutics. The formation of a sulfonamide bond is a key step in the synthesis of many drugs, including the tyrosine kinase inhibitor Pazopanib .

The synthesis of Pazopanib involves the coupling of an indazole core with a pre-formed sulfonamide side chain, specifically 5-amino-2-methylbenzenesulfonamide.[5][6][7] A molecule like this compound would be used in a preceding step to create such a sulfonamide intermediate by reacting it with an appropriate amine.

Illustrative Workflow: This demonstrates how our title compound would be used to build a key fragment for a Pazopanib-like molecule.

Part 5: Safety and Handling

As a highly reactive chemical, this compound must be handled with appropriate precautions.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Eye Damage 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Source: Sigma-Aldrich Safety Data

Handling Recommendations:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture.[1]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value to the drug development professional lies in its trifunctional nature, which allows for the rapid and predictable introduction of a sulfonamide group, a carboxylic acid handle, and a modulating fluorine atom. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel, high-value pharmaceutical agents.

References

- 1. 3-CHLOROSULFONYL-4-FLUORO-BENZOIC ACID CAS#: 2267-40-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 2267-40-5|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. rroij.com [rroij.com]

- 7. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid from 4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid, a key intermediate in medicinal chemistry and drug discovery. The core of this synthesis is the electrophilic aromatic substitution, specifically the chlorosulfonation of 4-fluorobenzoic acid. This document will delve into the mechanistic underpinnings, a detailed experimental protocol, safety considerations, and purification strategies, offering field-proven insights for practical application.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule featuring a carboxylic acid and a reactive sulfonyl chloride group. This unique structure makes it an important building block in the synthesis of various pharmaceutical compounds, particularly sulfonamides, which are a prominent class of drugs with a wide range of therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

The Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-fluorobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through the attack of a potent electrophile on the electron-rich aromatic ring of 4-fluorobenzoic acid.

Generation of the Electrophile

Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. Through a self-ionization process, it generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).

The Reaction Mechanism

The EAS mechanism for the chlorosulfonation of 4-fluorobenzoic acid can be described in the following steps:

-

Electrophilic Attack: The π-electron system of the 4-fluorobenzoic acid ring attacks the electrophilic sulfur atom of the chlorosulfonium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the chlorosulfonyl group is directed to the 3-position, which is ortho to the fluorine atom and meta to the carboxylic acid group. This regioselectivity is a result of the combined electronic effects of both substituents.

-

Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bonded to the new sulfonyl chloride group. This step restores the aromaticity of the ring, yielding the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 4-Fluorobenzoic acid | 140.11 | 1.0 | Starting material |

| Chlorosulfonic acid | 116.52 | ~8.7 | Reagent and solvent |

| Sodium chloride | 58.44 | ~3.0 | Additive |

| Ice water | - | - | For quenching |

| Ethyl acetate | 88.11 | - | Extraction solvent |

| Hexane | 86.18 | - | For purification |

| Anhydrous magnesium sulfate | 120.37 | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (58 g, 498 mmol, ~8.7 eq.).

-

Addition of Reactants: To the stirred chlorosulfonic acid, slowly add 4-fluorobenzoic acid (8 g, 57 mmol, 1.0 eq.) in portions. Following this, add sodium chloride (10 g, 169 mmol, ~3.0 eq.). The addition of sodium chloride can help to suppress the formation of side products by moderating the reactivity of the sulfonating agent.

-

Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 5 hours. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water. This quenching process is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. A white precipitate of the crude product will form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Redissolve the crude solid in ethyl acetate. Wash the organic layer with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The resulting residue can be further purified by grinding with hexane to afford the final product as a white solid.

Caption: Experimental workflow for the synthesis of this compound.

Expected Yield and Characterization

The reported yield for this synthesis is approximately 51%. The final product, this compound, is a white solid with a melting point of 147-148°C.

Characterization Data:

-

¹H NMR (DMSO-d₆): Expected signals would include aromatic protons and a carboxylic acid proton. The chemical shifts and coupling constants would be consistent with the 1,2,4-trisubstituted aromatic ring.

-

¹³C NMR (DMSO-d₆): Expected signals for the seven carbon atoms, including the carboxyl carbon and the carbons of the aromatic ring, with chemical shifts influenced by the fluorine, carboxylic acid, and chlorosulfonyl substituents.

-

IR (KBr): Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and the S=O stretches of the sulfonyl chloride (around 1370 and 1180 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (238.62 g/mol ).

Safety and Handling Precautions

Chlorosulfonic acid is a highly corrosive and reactive chemical that must be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]

-

Ventilation: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.[1][3]

-

Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe vapors or mists.[3]

-

Reactivity: Chlorosulfonic acid reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1] Keep away from combustible materials.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Spills: In case of a spill, evacuate the area. Small spills can be cautiously neutralized with an alkaline material like sodium bicarbonate. Do not use combustible absorbents like sawdust.[1]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek immediate medical attention.[1]

Conclusion

The synthesis of this compound via the chlorosulfonation of 4-fluorobenzoic acid is a robust and well-established method. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to strict safety protocols, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions and a thorough purification process are key to obtaining a high-purity product.

References

- 1. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalscientificjournal.com [globalscientificjournal.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chlorosulfonyl)-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data, supported by a comparative study of structurally related compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and functional groups that define its chemical reactivity. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a foundational understanding of the spectroscopic properties of this important building block.

Introduction

This compound (C₇H₄ClFO₄S) is a trifunctional aromatic compound containing a carboxylic acid, a sulfonyl chloride, and a fluorine atom. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the introduction of the sulfonyl moiety in the creation of novel therapeutic agents and agrochemicals. The reactivity of the sulfonyl chloride group allows for the facile formation of sulfonamides, sulfonates, and other sulfur-containing derivatives, while the carboxylic acid and fluorine atom provide additional points for molecular modification and influence the compound's overall physicochemical properties.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will provide a detailed interpretation of the expected spectroscopic data for this compound, offering a virtual "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups, and the electron-donating effect of the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.3 - 8.5 | d | J ≈ 2 |

| H-5 | 7.9 - 8.1 | dd | J ≈ 8, 2 |

| H-6 | 7.4 - 7.6 | t | J ≈ 8 |

Causality Behind Predicted Shifts: The proton at the 2-position (H-2) is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the chlorosulfonyl group, leading to a significant downfield shift. The proton at the 5-position (H-5) is ortho to the chlorosulfonyl group and meta to the carboxylic acid, also resulting in a downfield shift, but to a lesser extent than H-2. The proton at the 6-position (H-6) is ortho to the fluorine atom and meta to both electron-withdrawing groups, placing it at the most upfield position of the three aromatic protons. The expected coupling constants are typical for ortho and meta relationships in a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six aromatic carbon signals and one carboxylic acid carbon signal are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-SO₂Cl | 138 - 142 |

| C-COOH | 133 - 137 |

| C-2 | 130 - 134 |

| C-5 | 125 - 129 |

| C-6 | 118 - 122 (d, ²JCF ≈ 20 Hz) |

Expert Interpretation: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbon at the 6-position, being two bonds away from the fluorine, will also exhibit a smaller doublet splitting (²JCF). The carbons attached to the electron-withdrawing sulfonyl chloride and carboxylic acid groups will be deshielded and appear at lower field.

Comparative Analysis with Related Compounds

To ground these predictions, we can compare them with the experimental data of similar molecules.

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Fluorobenzoic Acid and 3-Chlorobenzoic Acid

| 4-Fluorobenzoic Acid | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| COOH | 13.06 (s, 1H) | 166.7 |

| Ar-H | 8.01 (dd, J=8.8, 5.6 Hz, 2H) | 164.1 (d, ¹JCF=252 Hz) |

| Ar-H | 7.32 (t, J=8.8 Hz, 2H) | 132.5 (d, ³JCF=9 Hz) |

| 127.8 | ||

| 116.0 (d, ²JCF=22 Hz) | ||

| 3-Chlorobenzoic Acid | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| COOH | 13.34 (s, 1H) | 166.5 |

| Ar-H | 7.93 (m, 2H) | 133.8 |

| Ar-H | 7.71 (m, 1H) | 133.4 |

| Ar-H | 7.56 (t, J=8.1 Hz, 1H) | 133.2 |

| 131.3 | ||

| 129.3 | ||

| 128.4 |

Data sourced from ChemicalBook.[1][2]

The data from these related compounds support the predicted chemical shifts for this compound, taking into account the additive effects of the different substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, sulfonyl chloride, and fluoroaromatic moieties.

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong |

| S=O stretch (Sulfonyl chloride) | 1380 - 1360 and 1180 - 1160 | Strong |

| C-F stretch | 1250 - 1200 | Strong |

| S-Cl stretch | 600 - 500 | Medium |

Field-Proven Insights: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state.[3] The two distinct S=O stretching bands are characteristic of the sulfonyl chloride group. The strong C-F stretch is typical for fluoroaromatic compounds.

Experimental Protocol: Acquiring an FT-IR Spectrum

A standard and reliable method for obtaining an IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, FT-IR grade KBr using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: General workflow for the synthesis and spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 238.62 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 238/240 | [C₇H₄ClFO₄S]⁺ (Molecular ion) |

| 203 | [M - Cl]⁺ |

| 174 | [M - SO₂]⁺ |

| 139 | [M - SO₂Cl]⁺ |

| 111 | [C₆H₄F]⁺ |

| 95 | [C₆H₄F - O]⁺ |

Trustworthiness of Fragmentation Patterns: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. The loss of a chlorine radical is a common fragmentation pathway for sulfonyl chlorides.[4] Subsequent loss of sulfur dioxide (SO₂) is also a characteristic fragmentation of sulfonyl-containing compounds.[5]

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally similar compounds, we have constructed a detailed and scientifically grounded interpretation of its expected spectral characteristics. This information is intended to empower researchers in their synthetic and analytical endeavors, facilitating the confident identification and utilization of this important chemical intermediate. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

- 1. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-(Chlorosulfonyl)-4-fluorobenzoic Acid in Common Laboratory Solvents

Introduction

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a key bifunctional building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is derived from the presence of two reactive moieties: a carboxylic acid and a sulfonyl chloride, attached to a fluorinated benzene ring. This unique combination allows for orthogonal reactivity, enabling sequential chemical transformations. However, the successful application of this reagent is critically dependent on its solubility and stability in various solvent systems. The sulfonyl chloride group is susceptible to nucleophilic attack, especially by protic solvents, leading to hydrolysis and loss of reactivity.

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals to facilitate informed solvent selection and handling, thereby ensuring the integrity of the reagent and the reproducibility of experimental outcomes. While quantitative data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide robust predictions and detailed experimental protocols for in-lab determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO₄S | [1] |

| Molecular Weight | 238.62 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 147-148 °C | [2] |

| pKa (Predicted) | 2.94 ± 0.10 | [3] |

Solubility Profile: A Predictive Analysis

The solubility of this compound is governed by the interplay of its polar functional groups (carboxylic acid, sulfonyl chloride) and the relatively nonpolar fluorinated aromatic ring. Based on the behavior of analogous compounds like benzenesulfonyl chloride and other substituted benzoyl chlorides, a general solubility profile can be predicted.[4][5]

Table of Predicted Solubility in Common Laboratory Solvents:

| Solvent Class | Common Examples | Predicted Solubility | Rationale and Expected Interactions |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, which will effectively solvate the polar carboxylic acid and sulfonyl chloride groups without causing decomposition. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents are good at dissolving a wide range of organic compounds. The aromatic ring of the solute will have favorable interactions with these solvents. |

| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate | These solvents are less polar than chlorinated solvents but can still effectively solvate the molecule, particularly through dipole-dipole interactions. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate provides a balance of polarity that can solvate both the polar functional groups and the aromatic ring. |

| Aprotic Nonpolar | Toluene, Hexanes | Low to Insoluble | The high polarity of the carboxylic acid and sulfonyl chloride groups will limit solubility in nonpolar hydrocarbon solvents. |

| Protic (Alcohols) | Methanol (MeOH), Ethanol (EtOH) | Soluble, but with Reactivity | While the compound will likely dissolve in alcohols due to hydrogen bonding, a reaction between the sulfonyl chloride and the alcohol to form a sulfonate ester is expected. This is a stability concern. |

| Protic (Aqueous) | Water | Low to Insoluble, with Reactivity | The molecule's low solubility in water is a key factor in some synthetic procedures, as it can precipitate from aqueous reaction mixtures.[6] However, the sulfonyl chloride group will readily hydrolyze in the presence of water to the corresponding sulfonic acid.[7] |

Stability Profile: Key Considerations and Degradation Pathways

The primary stability concern for this compound is the reactivity of the sulfonyl chloride functional group. This group is a potent electrophile and is susceptible to nucleophilic attack.

Hydrolysis

In the presence of water, even in trace amounts often found in hygroscopic solvents, this compound will undergo hydrolysis to form 4-fluoro-3-(sulfo)benzoic acid. This reaction is generally irreversible and represents the most common degradation pathway. The low solubility of some aryl sulfonyl chlorides in water can, however, protect them from rapid hydrolysis, allowing for their synthesis and isolation from aqueous media under controlled conditions.[6][8]

Solvolysis in Protic Solvents

In protic solvents such as alcohols, the sulfonyl chloride will react to form the corresponding sulfonate ester. The rate of this solvolysis is dependent on the nucleophilicity of the alcohol.

Thermal Stability

While specific data for this compound is unavailable, aromatic sulfonyl chlorides are generally stable at ambient temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of nucleophiles.

The primary degradation pathways are illustrated below:

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Given the lack of extensive published quantitative data, the following protocols are provided for researchers to determine the solubility and stability of this compound in their solvents of choice. These protocols are adapted from established methodologies for similar compounds.[9]

Protocol 1: Qualitative Solubility Determination

This rapid method is useful for initial solvent screening.

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Small, dry test tubes or vials

-

Vortex mixer

Procedure:

-

Weigh approximately 10-20 mg of this compound into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.

-

Visually inspect the solution against a dark background.

-

Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This gravimetric method provides the thermodynamic solubility of the compound.[10]

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe with a PTFE filter (0.45 µm)

-

Pre-weighed, dry evaporating dishes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen anhydrous solvent.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation.

-

Allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition.

-

Once the solvent is fully removed, cool the dish in a desiccator.

-

Weigh the dish containing the solid residue.

-

Calculate the solubility (e.g., in mg/mL) by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.

Caption: Workflow for the quantitative shake-flask solubility determination.

Protocol 3: Stability Assessment by HPLC

This protocol allows for the quantification of the degradation of this compound over time in a given solvent.

Materials:

-

This compound

-

Anhydrous solvents of interest

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

HPLC-grade acetonitrile and water

-

Phosphoric acid or formic acid (for mobile phase pH adjustment)

-

Volumetric flasks and autosampler vials

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products (e.g., the hydrolyzed sulfonic acid). A suitable starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water.[11][12]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be highly soluble and stable (e.g., anhydrous acetonitrile) at a concentration of approximately 1 mg/mL.

-

Sample Preparation: In separate vials, dilute the stock solution with the solvents to be tested to a final concentration of approximately 0.1 mg/mL.

-

Time-Point Analysis:

-

Immediately after preparation (t=0), inject a sample into the HPLC and record the peak area of the parent compound.

-

Store the vials at a controlled temperature.

-

At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject subsequent samples and record the peak area of the parent compound.

-

-

Data Analysis: Plot the peak area of this compound against time for each solvent to determine its degradation rate. The appearance of new peaks, such as the more polar hydrolysis product, should also be monitored.

Safe Handling and Storage

Due to the reactive nature of the sulfonyl chloride group, appropriate safety precautions are necessary.

-

Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.

Conclusion

This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While it is predicted to be highly soluble in aprotic polar solvents and moderately soluble in chlorinated and ether solvents, its reactivity with protic solvents like water and alcohols is a significant limiting factor. The protocols provided in this guide empower researchers to precisely determine the solubility and stability of this compound in their specific solvent systems, leading to more robust and reproducible synthetic methodologies. Adherence to safe handling and storage practices is paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

References

- 1. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5 | Chemsrc [chemsrc.com]

- 2. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. s4science.at [s4science.at]

- 12. cipac.org [cipac.org]

Reactivity profile of the sulfonyl chloride group in 3-(Chlorosulfonyl)-4-fluorobenzoic acid

An In-depth Technical Guide: Reactivity Profile of the Sulfonyl Chloride Group in 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the distinct reactivity of its three functional groups: a highly electrophilic sulfonyl chloride, a carboxylic acid, and a fluorine atom. This guide provides a detailed analysis of the reactivity profile of the sulfonyl chloride moiety. We will explore how the electronic properties of the adjacent fluorine and meta-positioned carboxylic acid groups modulate the electrophilicity of the sulfonyl sulfur, thereby dictating its reaction pathways. Key transformations, including sulfonamide formation, sulfonate ester synthesis, and hydrolysis, are discussed in detail, supported by mechanistic insights and validated experimental protocols. This document serves as a comprehensive resource for chemists seeking to effectively utilize this versatile building block in complex synthetic applications.

Introduction

This compound (CAS No: 2267-40-5) is a versatile synthetic intermediate characterized by a benzene ring substituted with a sulfonyl chloride, a fluorine atom, and a carboxylic acid group.[1] The strategic placement of these functionalities makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The sulfonyl chloride group is a powerful electrophile, serving as a precursor for the formation of stable sulfonamide and sulfonate ester linkages, which are prevalent motifs in a vast array of biologically active compounds.[2][3][4] Understanding the intricate reactivity of this sulfonyl chloride group, as influenced by the electronic landscape of the molecule, is paramount for its successful application in targeted synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2267-40-5 | [1][5] |

| Molecular Formula | C₇H₄ClFO₄S | [1][5] |

| Molecular Weight | 238.62 g/mol | [5] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 147-148 °C | [5][6] |

| Boiling Point | 388.6 °C at 760 mmHg | [5] |

| Density | 1.67 g/cm³ | [5] |

| pKa | 2.94 ± 0.10 (Predicted) | [1][6] |

Electronic and Steric Profile: The Drivers of Reactivity

The reactivity of the sulfonyl chloride group in this compound is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is significantly enhanced by the electronic effects of the other substituents on the aromatic ring.

-

The Sulfonyl Chloride Group (-SO₂Cl): This group is inherently a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density, creating a substantial partial positive charge on the sulfur. This makes it highly susceptible to attack by nucleophiles.[7]

-

Influence of Ring Substituents:

-

Carboxylic Acid (-COOH): Positioned meta to the sulfonyl chloride, the carboxylic acid group acts as a strong electron-withdrawing group (EWG) through its inductive effect (-I).[7] This effect pulls electron density from the benzene ring, which in turn further withdraws density from the sulfonyl group, intensifying the partial positive charge on the sulfur atom and increasing its reactivity towards nucleophiles.

-

Fluorine (-F): Located ortho to the sulfonyl chloride, the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity.[8] While it also has a resonance-donating effect (+M), the inductive effect is generally considered dominant for halogens. This strong -I effect in the ortho position significantly increases the electrophilicity of the adjacent sulfonyl sulfur. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8]

-

The combination of these strong EWGs makes the sulfonyl chloride in this molecule more reactive than that of simpler aromatic sulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride.[7][9]

Caption: Electronic effects enhancing the reactivity of the sulfonyl chloride group.

Key Reactions and Chemoselectivity

The high electrophilicity of the sulfonyl chloride group dictates its primary reaction pathways. Crucially, the sulfonyl chloride is significantly more reactive towards common nucleophiles (amines, alcohols) under neutral or mild basic conditions than the carboxylic acid group, which typically requires activation (e.g., conversion to an acyl chloride with thionyl chloride) to undergo similar reactions.[2][10] This inherent difference allows for excellent chemoselectivity.

Reaction with Amines: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is the most common and vital transformation, yielding highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs.[2][3]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme: R¹R²NH + ClSO₂-Ar-COOH → R¹R²N-SO₂-Ar-COOH + HCl

Experimental Protocol: General Synthesis of a Sulfonamide Derivative

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11]

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-substituted sulfonamide derivative.

Caption: Experimental workflow for the synthesis of sulfonamides.

Reaction with Alcohols & Phenols: Sulfonate Ester Formation

In a similar fashion, the sulfonyl chloride group reacts readily with alcohols or phenols in the presence of a base to form sulfonate esters.[4] Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.[4] They are also found in some biologically active molecules.

Mechanism: The mechanism is analogous to sulfonamide formation, involving nucleophilic attack by the hydroxyl group on the sulfur atom and subsequent loss of the chloride ion.

Experimental Protocol: General Synthesis of a Sulfonate Ester Derivative

-

Reaction Setup: Dissolve the alcohol or phenol (1.0 equivalent) and a base like pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[12]

-

Addition of Reagent: Cool the solution to 0 °C. Add this compound (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction's completion using TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1M copper(II) sulfate solution (to remove pyridine), followed by water and brine.

-

Isolation: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude sulfonate ester via column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of sulfonate esters.

Hydrolysis

The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid (4-fluoro-3-sulfo-benzoic acid). This reaction is generally considered a decomposition pathway and an undesired side reaction during synthesis. Therefore, the reagent must be handled under anhydrous conditions and stored in a cool, dry place.[13][14] The hydrolysis is accelerated by heat and the presence of bases.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[13]

-

Hazards: Causes severe skin burns and eye damage.[14] It is corrosive and reacts with water, releasing HCl gas.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14] Avoid breathing dust or fumes.[13] Keep the container tightly closed and store it in a dry, well-ventilated place away from moisture.[13]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move the person to fresh air.[13]

Conclusion

The reactivity of this compound is dominated by its highly electrophilic sulfonyl chloride group. The electron-withdrawing effects of the ortho-fluorine and meta-carboxylic acid substituents synergistically enhance the partial positive charge on the sulfonyl sulfur, making it exceptionally reactive towards nucleophiles. This heightened reactivity, combined with the significant difference in reactivity between the sulfonyl chloride and carboxylic acid moieties, allows for highly chemoselective transformations. By understanding these electronic principles and employing appropriate reaction conditions, researchers can effectively leverage this bifunctional building block to synthesize complex sulfonamides and sulfonate esters, facilitating advancements in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eurjchem.com [eurjchem.com]

- 5. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5 | Chemsrc [chemsrc.com]

- 6. 3-CHLOROSULFONYL-4-FLUORO-BENZOIC ACID CAS#: 2267-40-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-CHLOROSULFONYL-4-FLUORO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 14. aksci.com [aksci.com]

A Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: Commercial Availability, Purity Grades, and Analytical Characterization for Pharmaceutical Research

Introduction

3-(Chlorosulfonyl)-4-fluorobenzoic acid, with the CAS number 2267-40-5, is a crucial bifunctional molecule increasingly utilized in the synthesis of complex organic compounds, particularly within the pharmaceutical industry.[1] Its structure, featuring a carboxylic acid, a sulfonyl chloride, and a fluorine atom on a benzene ring, offers multiple reactive sites for medicinal chemists to elaborate upon. This guide provides an in-depth analysis of its commercial landscape, the critical importance of its purity for research and development, and the analytical methodologies required to verify its quality. The primary application driving the demand for high-purity this compound is its role as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2][3][4]

Commercial Suppliers and Available Purity Grades

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The compound is typically available in research quantities (grams) to bulk quantities (kilograms). The most commonly offered purity grades are 95% and 98%.

| Supplier | Available Purity Grades | CAS Number | Notes |

| Sigma-Aldrich | 95% | 2267-40-5 | Offered through their AldrichCPR line, intended for early discovery research.[5] |

| Fluorochem | 95%[6] | 2267-40-5 | A manufacturer, exporter, and supplier of laboratory chemicals.[6] |

| Lab-Chemicals.Com | 95%[7] | 2267-40-5 | Provides the compound for use as an organic building block.[7] |

| Chemsrc | 95%, 98%[8] | 2267-40-5 | A platform listing multiple suppliers, including those offering higher purity grades.[8] |

| Cynor Laboratories | 95% (Technical Grade)[9] | 2267-40-5 | Supplier of industrial and technical grade chemicals.[9] |

This table is not exhaustive but represents a selection of prominent suppliers.

The Critical Role of Purity in Drug Discovery and Development

The selection of an appropriate purity grade for this compound is a critical decision in the drug development process, with significant implications for reaction efficiency, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API).[10]

Impact on the Synthesis of PARP Inhibitors

PARP inhibitors, such as Olaparib, are at the forefront of personalized cancer therapy, particularly for patients with BRCA-mutated cancers.[2][11][12] The synthesis of these complex molecules involves multiple steps, and the purity of each starting material and intermediate is paramount.

-

95% Purity Grade: This grade may be suitable for initial, exploratory synthesis or for research where cost is a primary concern. However, the 5% of impurities can introduce significant challenges. These impurities may be unreacted starting materials from the synthesis of this compound, side-products, or isomers. The presence of these impurities can lead to:

-

Reduced reaction yields: Impurities may compete in the desired reaction, leading to a lower conversion of the starting material to the product.

-

Complex purification: The separation of the desired product from structurally similar impurities can be challenging and time-consuming, often requiring multiple chromatographic steps.

-

Formation of undesired byproducts: Impurities can react with the reagents to form new, unexpected compounds, further complicating the reaction mixture and potentially leading to downstream issues.

-

-

98%+ Purity Grade: For later-stage research, process development, and manufacturing, a purity of 98% or higher is strongly recommended. The advantages of using a higher purity grade include:

-

Improved reaction reproducibility and yield: A cleaner starting material leads to a more controlled reaction with fewer side products.

-

Simplified purification: With fewer impurities to remove, the purification of the desired intermediate becomes more straightforward, often achievable through simple recrystallization or a single chromatographic step.

-

A cleaner impurity profile in the final API: By minimizing the introduction of impurities at the start of the synthetic route, the final API is more likely to meet the stringent purity requirements set by regulatory agencies like the FDA.[13]

-

Potential Impurities and Their Origin

Understanding the potential impurities in commercial this compound requires consideration of its likely synthetic route. A common method for its preparation is the chlorosulfonation of 4-fluorobenzoic acid.

Based on this synthetic pathway, potential impurities could include:

-

Unreacted 4-fluorobenzoic acid: Incomplete reaction can lead to the presence of the starting material.

-

Isomeric impurities: The chlorosulfonyl group may be introduced at other positions on the aromatic ring, leading to isomeric impurities.

-

Disulfonated products: Over-reaction can result in the introduction of a second chlorosulfonyl group.

-

Hydrolysis product: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.

Analytical Methods for Purity Assessment

A comprehensive assessment of the purity of this compound requires the use of multiple analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol: Representative HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

This method will separate the main component from more polar impurities (which will elute earlier) and less polar impurities (which will elute later). The purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structural isomers or other impurities.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, chlorosulfonyl, and fluoro groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₇H₄ClFO₄S), the expected monoisotopic mass is approximately 237.95 g/mol .

Elemental Analysis

Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, chlorine, fluorine, and sulfur in the sample, providing an independent confirmation of the empirical formula and purity.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis, particularly for the development of PARP inhibitors. The choice of purity grade has a profound impact on the efficiency of the synthetic process and the quality of the final drug substance. A thorough understanding of the commercial availability, the implications of different purity levels, and the analytical methods for quality control is essential for researchers and drug development professionals. By carefully selecting the appropriate grade of this starting material and rigorously verifying its purity, scientists can streamline their synthetic efforts and contribute to the development of safe and effective new medicines.

References

- 1. rsc.org [rsc.org]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-chlorosulfonyl-4-fluoro-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzoic Acid Manufacturer,Benzoic Acid Exporter & Supplier from Pune India [fluorochem.co.in]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5 | Chemsrc [chemsrc.com]

- 9. indiamart.com [indiamart.com]

- 10. rroij.com [rroij.com]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

Key literature and review articles on 3-(Chlorosulfonyl)-4-fluorobenzoic acid

An In-depth Technical Guide to 3-(Chlorosulfonyl)-4-fluorobenzoic Acid: A Cornerstone Intermediate in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound (CAS No. 2267-40-5) has emerged as a highly valuable intermediate, prized for its unique combination of reactive functional groups.[1] This white, solid compound possesses a trifecta of functionalities on a benzene ring: a carboxylic acid, a highly reactive sulfonyl chloride, and a fluorine atom. This specific arrangement provides a powerful platform for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]